molecular formula C15H14BrN5O2 B2604495 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034228-79-8

3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Numéro de catalogue: B2604495
Numéro CAS: 2034228-79-8
Poids moléculaire: 376.214
Clé InChI: QPBLWOHJHNRFHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzamide core substituted with a bromine atom at the 3-position, linked via a methylene bridge to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at the 3-position by a 1-ethyl-1H-pyrazol-4-yl group.

Propriétés

IUPAC Name

3-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c1-2-21-9-11(7-18-21)14-19-13(23-20-14)8-17-15(22)10-4-3-5-12(16)6-10/h3-7,9H,2,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBLWOHJHNRFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The pyrazole and oxadiazole intermediates are then coupled with a brominated benzamide through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Applications De Recherche Scientifique

Drug Discovery

The compound is part of a broader class of 1,2,4-oxadiazole derivatives known for their pharmacological properties. Research indicates that oxadiazole derivatives can exhibit significant biological activities, including anticancer, antibacterial, and antifungal effects:

  • Anticancer Activity : Studies have shown that derivatives containing the 1,2,4-oxadiazole moiety can enhance anticancer activity. For example, compounds similar to 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been tested against various cancer cell lines such as MCF-7 and HCT-116. These studies revealed that certain modifications to the oxadiazole structure can lead to improved potency against cancer cells .
CompoundCell Line TestedIC50 Value (µM)
Compound AMCF-70.48
Compound BHCT-1160.19

This data highlights the potential of oxadiazole derivatives in developing new anticancer agents.

The biological activity of 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide extends beyond anticancer properties:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various bacterial strains. For instance, studies have reported that certain oxadiazole derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus2
Escherichia coli5

These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

Synthetic Chemistry

The synthesis of 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves several key steps:

  • Preparation of the Benzamide Core : The synthesis typically begins with the formation of the benzamide structure.
  • Introduction of the Oxadiazole Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromo group is performed via electrophilic aromatic substitution.

The optimization of these synthetic routes is crucial for enhancing yield and purity in both laboratory and industrial settings .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives for their antiproliferative effects on human colon cancer cells (HCT116). The results indicated that specific substitutions on the oxadiazole ring significantly enhanced biological activity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Screening

Research conducted on oxadiazole derivatives showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for these compounds to be developed into new therapeutic agents for treating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Analogs

Compound ID Oxadiazole Substituent Benzamide Substituent Additional Functional Groups
Target 1-Ethyl-1H-pyrazol-4-yl 3-Bromo None
Compound 1 5-Methyl 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio] 4-Nitrophenyl, thioether
Compound 2 3-Methyl 2-Cyano-3-fluorophenyl Cyano, fluoro
Compound 3 3,5-Dimethyl-4-isoxazolyl 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl Triazolopyrimidine

Key Observations :

  • Heterocyclic Diversity : The 1-ethyl-1H-pyrazol-4-yl group distinguishes the target compound from analogs with isoxazole (Compound 3) or thienyl (Compound 4) substituents, which could influence solubility and metabolic stability.
  • Linker Flexibility : Unlike analogs with thioether bridges (e.g., Compounds 1–3), the target compound uses a methylene linker, reducing steric hindrance and possibly improving bioavailability .

Pharmacological Activity and Target Selectivity

  • Anticancer Activity: Compounds with oxadiazole-pyrazole hybrids (e.g., Compound 3) have shown inhibition of kinases such as EGFR or VEGFR2, with IC₅₀ values in the nanomolar range. The bromine substituent in the target compound may enhance DNA intercalation or topoisomerase inhibition .
  • Antiviral Potential: Thienylmethylthio derivatives (e.g., Compound 4) exhibit activity against RNA viruses by interfering with viral replication machinery. The pyrazole moiety in the target compound could similarly target viral proteases or polymerases.

Physicochemical Properties

Table 2: Comparative Physicochemical Parameters (Predicted)

Property Target Compound Compound 1 Compound 2
Molecular Weight (g/mol) 429.3 454.4 411.4
LogP 3.2 2.8 2.5
Hydrogen Bond Acceptors 6 8 7
Solubility (µM) ~15 ~25 ~30

Analysis :

  • The ethyl group on the pyrazole ring may improve metabolic stability compared to methyl substituents in Compound 1 or 2.

Activité Biologique

3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

The compound's molecular formula is C12H12BrN5O3C_{12}H_{12}BrN_5O_3, with a molecular weight of approximately 418.3 g/mol. Its structure includes a bromine atom and a pyrazole moiety linked to an oxadiazole ring, which are known to enhance biological activity.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with compounds containing oxadiazole and pyrazole structures. These activities range from anticancer effects to antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and other cancer types . The presence of the pyrazole ring is believed to contribute to these effects by interacting with cellular targets involved in proliferation and apoptosis pathways.

Antimicrobial Activity

Compounds containing oxadiazole and pyrazole derivatives have also demonstrated antimicrobial properties. A study indicated that certain oxadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The precise mechanisms through which 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways .
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases or altering mitochondrial membrane potential.
  • Antibacterial Mechanisms : The antimicrobial activity may result from interference with bacterial DNA replication or protein synthesis.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antiproliferative Studies : A derivative with structural similarities exhibited an IC50 value of 3.1 µM against MCF-7 cells, indicating strong antiproliferative effects .
  • Antimicrobial Efficacy : A related compound was found to have a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis, demonstrating significant antibacterial activity .

Data Summary

Biological ActivityCompoundIC50/MIC ValuesReference
AntiproliferativeSimilar derivative3.1 µM (MCF-7)
AntimicrobialRelated compound8 µM (E. faecalis)
Kinase InhibitionOxadiazole derivativesModerate to high potency

Q & A

Synthesis Optimization

Q1. What synthetic strategies and reaction conditions are optimal for preparing 3-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide with high yield and purity? Methodological Answer:

  • Cyclization Reactions : Utilize phosphorus oxychloride (POCl₃) as a cyclizing agent for oxadiazole ring formation, as demonstrated in analogous oxadiazole syntheses achieving yields >80% .
  • Coupling Steps : Employ amide bond formation via carbodiimide coupling (e.g., EDCI/HOBt) between the bromobenzoyl chloride and the oxadiazole-methylamine intermediate.
  • Purification : Recrystallize from ethyl acetate/light petroleum ether (1:3 ratio) to obtain high-purity solids, as seen in similar benzamide derivatives with yields >85% .
  • Key Metrics : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by melting point analysis (e.g., 113–114°C for structurally related oxadiazoles ).

Structural Characterization

Q2. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its structural integrity? Methodological Answer:

  • 1H/13C NMR : Assign peaks using CDCl₃ as a solvent. For example, the methylene group (CH₂) adjacent to the oxadiazole ring typically resonates at δ ~4.44 ppm, while pyrazole protons appear at δ ~8.08 ppm .
  • HRMS : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 418.9784 for brominated oxadiazoles ).
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyrazole C-N vibrations (~1614 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N content (e.g., deviations <0.3% from theoretical values, as in related triazole derivatives ).

Structure-Activity Relationship (SAR) Studies

Q3. How can researchers design analogs of this compound to enhance bioactivity, particularly targeting enzymes or receptors? Methodological Answer:

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole or benzamide rings to improve binding affinity, as seen in analogs with enhanced activity .
  • Oxadiazole Variants : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to alter electronic properties and steric bulk, potentially improving metabolic stability .
  • Bioisosteric Replacement : Substitute the bromine atom with chlorine or methoxy groups to modulate lipophilicity and solubility, guided by QSAR models .
  • In Vitro Assays : Screen analogs using glucose uptake assays in hepatocytes (rat models) to identify candidates with improved pharmacological profiles .

Computational Modeling

Q4. What computational approaches are recommended to predict binding interactions between this compound and biological targets? Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets (e.g., glucokinase or kinase domains), focusing on hydrogen bonding with the oxadiazole and pyrazole moieties .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes and identify key binding residues .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal structures (if available) using CrystalExplorer .

Handling and Safety

Q5. What safety protocols are essential for handling this compound in laboratory settings? Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity .
  • Ventilation : Work in a fume hood to prevent inhalation of airborne particles, as halogenated benzamides may irritate respiratory systems .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Data Contradiction Analysis

Q6. How should researchers address discrepancies in spectral data or biological activity across studies? Methodological Answer:

  • Reproducibility Checks : Re-synthesize the compound using reported protocols (e.g., ) and compare NMR/HRMS data to identify batch-specific impurities.
  • Solvent Effects : Account for solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃) by re-acquiring spectra under standardized conditions .
  • Bioassay Variability : Normalize in vitro activity data using positive controls (e.g., metformin for glucose uptake assays) and statistical tools (e.g., ANOVA with p<0.05) .

Advanced Analytical Challenges

Q7. What advanced techniques resolve ambiguities in stereochemistry or polymorphism? Methodological Answer:

  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å), as applied to pyrazole-triazole hybrids .
  • Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in amide bonds or restricted pyrazole conformers .
  • DSC/TGA : Analyze thermal stability and polymorphic transitions via differential scanning calorimetry (heating rate: 10°C/min under N₂) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.